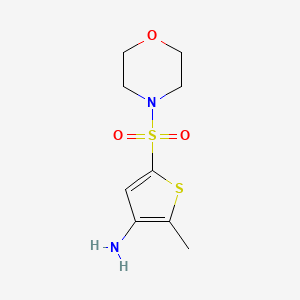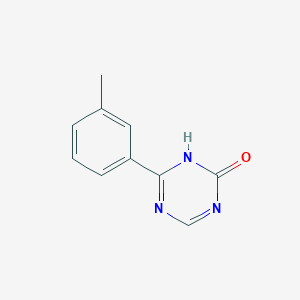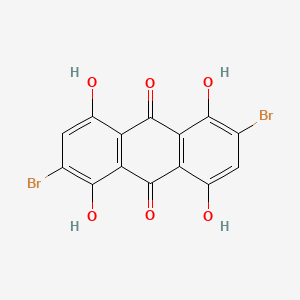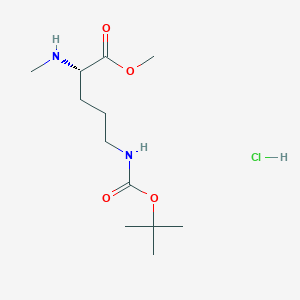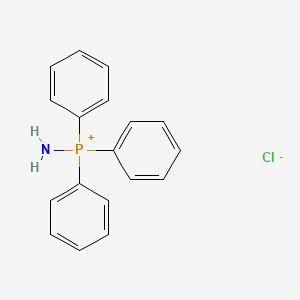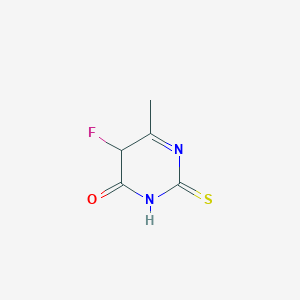
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one typically involves the condensation of appropriate fluorinated and methylated precursors with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various fluorine-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the methyl group, which could affect its reactivity and interactions.
5-Fluoro-6-methyl-2-oxo-2,3-dihydropyrimidin-4(5H)-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of both fluorine and methyl groups, along with the thioxo functionality, makes 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one unique
Properties
Molecular Formula |
C5H5FN2OS |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-fluoro-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h3H,1H3,(H,8,9,10) |
InChI Key |
BUFJTOHBFHRBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)NC(=O)C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




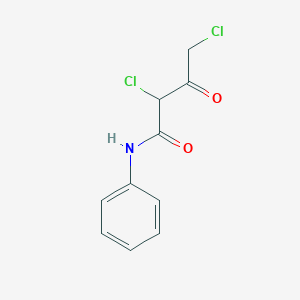


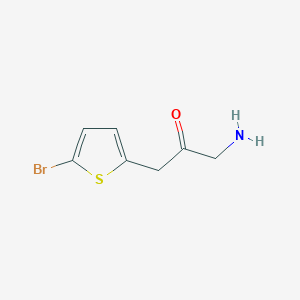
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
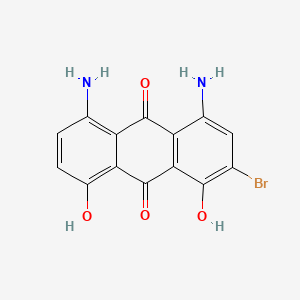
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
